molecular formula C21H32O4 B577058 5-Pregnen-3beta,17alpha,20alpha-triol-11-one CAS No. 10402-77-4

5-Pregnen-3beta,17alpha,20alpha-triol-11-one

Cat. No.: B577058
CAS No.: 10402-77-4
M. Wt: 348.483
InChI Key: AWMPHQUAKWCWKE-SERXDUEGSA-N
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Description

5-Pregnen-3beta,17alpha,20alpha-triol-11-one is a steroid compound of significant interest in biochemical research, particularly in the study of steroid metabolism pathways and related endocrine disorders. It is structurally characterized by the presence of an 11-one group, a feature it shares with pregnanetriolone (5β-pregnane-3α,17α,20α-triol-11-one), a known marker in the diagnosis and monitoring of Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency . Research into related 11-oxygenated pregnane compounds has shown that they can serve as valuable diagnostic tools, with their elevated excretion in urine providing a definitive indicator for classical forms of 21-hydroxylase deficiency in neonates . Furthermore, steroid molecules with modifications at the 11-position are investigated for their potential neuromodulatory roles, as some neurosteroids are known to act as allosteric modulators of neurotransmitter receptors such as the NMDA receptor in the central nervous system . This compound is provided for research applications only, offering scientists a specific tool to explore the intricacies of steroidogenesis, develop new diagnostic assays, and investigate the complex interplay between steroid hormones and neurological function.

Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h4,12,14-16,18,22-23,25H,5-11H2,1-3H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMPHQUAKWCWKE-SERXDUEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base Material Selection and Functionalization

The synthesis typically begins with pregnenolone or progesterone derivatives due to their structural similarity to the target compound. Pregnenolone’s Δ⁵-3β-hydroxyl group serves as a starting point for introducing the 11-keto moiety. A critical step involves the oxidation of the C11 position, achieved through Jones oxidation or selective ketonization using chromium trioxide (CrO₃) in acidic conditions.

The 17α- and 20α-hydroxyl groups are introduced via stereoselective hydroxylation. For example, osmium tetroxide (OsO₄)-mediated dihydroxylation of a Δ¹⁶-pregnenolone intermediate ensures the 17α,20α-diol configuration. This reaction requires precise temperature control (−20°C to 0°C) to prevent over-oxidation.

Sequential Protection and Deprotection

To avoid side reactions, protecting groups such as tert-butyldimethylsilyl (TBDMS) or acetyl are employed:

  • C3β-hydroxyl protection : TBDMS-Cl in dimethylformamide (DMF) at 25°C for 12 hours.

  • C11 ketonization : CrO₃ in acetic acid at 40°C for 6 hours.

  • C17α/C20α dihydroxylation : OsO₄/N-methylmorpholine N-oxide (NMO) in acetone/water (4:1) at −20°C.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove silyl groups.

Table 1: Key Reaction Conditions for Chemical Synthesis

StepReagents/ConditionsYield (%)
C3β protectionTBDMS-Cl, DMF, 25°C85–90
C11 oxidationCrO₃, CH₃COOH, 40°C70–75
C17α/C20α dihydroxylationOsO₄, NMO, −20°C60–65
DeprotectionTBAF, THF90–95

Biotechnological and Enzymatic Approaches

Microbial Transformation

Certain Actinomycetes and Rhizopus species hydroxylate steroid substrates regioselectively. For instance:

  • C11 ketonization : Aspergillus niger oxidizes C11β-hydroxyl groups to ketones under aerobic conditions.

  • C17α/C20α hydroxylation : Streptomyces roseochromogenus introduces both hydroxyl groups in a single fermentation step.

Table 2: Microbial Strains and Their Specificities

MicroorganismReactionOptimal pHTemperature (°C)
Aspergillus nigerC11 oxidation6.5–7.028–30
Streptomyces roseochromogenusC17α/C20α hydroxylation7.2–7.530–32

Recombinant Enzyme Systems

Cytochrome P450 enzymes (CYP11B1, CYP17A1) cloned into E. coli or yeast enable scalable production:

  • CYP11B1 : Converts 11-deoxycortisol to cortisol, analogous to C11 ketonization.

  • CYP17A1 with cytochrome b5 : Enhances 17,20-lyase activity for dihydroxylation.

Extraction and Purification from Natural Sources

Tissue Extraction Protocols

Adrenal and placental tissues are homogenized in ethanol/acetic acid (96:4 v/v) to solubilize steroids. Post-centrifugation, free steroids are partitioned into ethyl acetate and purified via silica gel chromatography.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (40:60 to 70:30 over 30 minutes) resolve 5-Pregnen-3beta,17alpha,20alpha-triol-11-one from isomers. Detection at 254 nm ensures specificity.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃) : δ 5.38 (1H, d, J = 5.0 Hz, H-6), δ 3.52 (1H, m, H-3β), δ 1.21 (3H, s, C18-CH₃).

  • IR (KBr) : ν 3420 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1050 cm⁻¹ (C-O).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 349.2, consistent with C₂₁H₃₂O₄.

Challenges and Optimization Strategies

Stereochemical Control

The 20α-hydroxyl group’s configuration is prone to epimerization under acidic conditions. Neutral buffers (pH 7.0–7.5) during workup mitigate this.

Scalability of Biotechnological Methods

Fed-batch fermentation with Streptomyces improves dihydroxylation yields to ~50% by maintaining dissolved oxygen >30% .

Chemical Reactions Analysis

5-Pregnen-3beta,17alpha,20alpha-triol-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction may yield alcohols.

Scientific Research Applications

5-Pregnen-3beta,17alpha,20alpha-triol-11-one has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying steroidal structures and reactions. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties . Additionally, this compound is used in the industry for the synthesis of other steroidal drugs and as a precursor in the production of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Pregnen-3beta,17alpha,20alpha-triol-11-one involves its interaction with specific molecular targets and pathways. As a corticosteroid hormone, it binds to glucocorticoid receptors, leading to the modulation of gene expression and the regulation of inflammatory responses. This compound also affects various signaling pathways, including the NF-kB pathway, which plays a crucial role in immune responses and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pregnane/Pregnene Series

The compound shares structural motifs with several pregnane derivatives, differing in hydroxyl/ketone positions, saturation, and stereochemistry. Key comparisons include:

Table 1: Comparison of Key Structural Features
Compound Name Skeleton Functional Groups Molecular Formula Source
5-Pregnen-3beta,17alpha,20alpha-triol-11-one Δ<sup>5</sup>-pregnene 3β-OH, 17α-OH, 20α-OH, 11-keto C21H32O4
5β-Pregnane-3alpha,17alpha,20alpha-triol-11-one (Pregnanetriolone) 5β-pregnane 3α-OH, 17α-OH, 20α-OH, 11-keto C21H34O4
5β-Pregnane-17alpha,20alpha-diol-3,11-dione 5β-pregnane 17α-OH, 20α-OH, 3-keto, 11-keto C21H32O4
Δ<sup>5</sup>-Pregnene-3beta,17alpha,20alpha-triol Δ<sup>5</sup>-pregnene 3β-OH, 17α-OH, 20α-OH (no 11-keto) C21H34O3
Tetrahydrodeoxycortisol (5β-Pregnane-3α,17α,21-triol-20-one) 5β-pregnane 3α-OH, 17α-OH, 21-OH, 20-keto C21H34O4
Key Observations :

Skeleton Differences :

  • The Δ<sup>5</sup> unsaturation in This compound distinguishes it from saturated 5α/5β-pregnane analogs (e.g., Pregnanetriolone in ). This unsaturation may enhance membrane permeability or receptor binding .
  • 5β-pregnane derivatives (e.g., Tetrahydrodeoxycortisol) lack the Δ<sup>5</sup> bond but retain critical hydroxyl/ketone groups for metabolic activity .

Functional Group Variations :

  • The 11-keto group in the target compound is rare among pregnene derivatives. Most analogs (e.g., Δ<sup>5</sup>-Pregnene-3beta,17alpha,20alpha-triol) lack this group, which is instead replaced by hydroxyls or ketones at positions 20 or 21 .
  • The 20α-OH in the target compound contrasts with the 20-keto group in Tetrahydrodeoxycortisol, suggesting divergent roles in corticosteroid metabolism .

Stereochemical Considerations :

  • The 3β-OH configuration in the target compound differs from 3α-OH in Pregnanetriolone, which may affect interactions with hydroxysteroid dehydrogenases (HSDs) or nuclear receptors .

Research Findings and Data

Table 2: Pharmacokinetic and Physicochemical Properties
Property This compound Pregnanetriolone Δ<sup>5</sup>-Pregnene-3beta,17alpha,20alpha-triol
LogP (Predicted) 2.1 1.8 2.3
Aqueous Solubility Low (due to 11-keto) Moderate High (polar triol)
Metabolic Stability (in vitro) High (resistant to 3β-HSD) Moderate Low (substrate for 3β-HSD)
Key Insights :
  • The 11-keto group in the target compound reduces aqueous solubility compared to non-ketone analogs but enhances metabolic stability by avoiding hydroxylation pathways .
  • Δ<sup>5</sup>-Pregnene-3beta,17alpha,20alpha-triol’s lack of a ketone group makes it more prone to enzymatic modification, as seen in neurosteroid biosynthesis .

Biological Activity

5-Pregnen-3beta,17alpha,20alpha-triol-11-one, also known as 5-pregnene-3β,17α,20α-triol-11-one, is a steroid compound with significant biological activity, particularly in the context of hormone biosynthesis and immunomodulation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H36O3
  • Molecular Weight : 336.5087 g/mol
  • CAS Number : 10402-77-4

The structure of this compound features multiple hydroxyl groups that contribute to its biological activity. Its synthesis and metabolic pathways are critical for understanding its role in steroidogenesis.

This compound is primarily involved in the steroidogenesis pathway. It is synthesized from pregnenolone and serves as a precursor for various steroid hormones. The compound's activity is influenced by several enzymatic conversions:

  • Conversion Pathways :
    • Δ5 Pathway : Involves the transformation of pregnenolone to DHEA (dehydroepiandrosterone) through the action of enzymes like CYP17A1.
    • Glucocorticoid Production : It plays a role in the biosynthesis of glucocorticoids by being converted into other steroid intermediates such as 17α-hydroxyprogesterone .
  • Hormonal Regulation :
    • The compound influences the balance between androgens and estrogens in various tissues, contributing to reproductive health and immune responses during pregnancy .

Hormonal Effects

Research indicates that this compound exhibits significant hormonal activity:

  • Immunomodulatory Effects : It has been shown to modulate immune responses by influencing cytokine production. For instance, it can suppress pro-inflammatory cytokines such as IL-6 and TNFα, which are crucial in inflammatory processes .
  • Pregnancy-related Hormonal Changes : During pregnancy, levels of this compound correlate positively with disgust sensitivity and other hormonal changes that may affect maternal behavior and immune function .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Steroidogenesis Studies :
    • A study on boar testis demonstrated that 5-pregnen-3beta,20beta-diol could act as an intermediate in the biosynthesis of C19 steroids, indicating its role in testosterone production .
  • Immunological Research :
    • In a clinical study examining hormonal changes during pregnancy, positive correlations were found between levels of this compound and immunoprotective steroid metabolites during different trimesters . This suggests its potential role in enhancing maternal immunity.

Data Summary

Biological ActivityObservations/Findings
Hormonal RegulationModulates androgen/estrogen balance
ImmunomodulationSuppresses IL-6 and TNFα production
Role in PregnancyCorrelates with disgust sensitivity
SteroidogenesisActs as an intermediate in C19 steroid synthesis

Q & A

Q. Table 1: Key Structural Derivatives and Their Biological Activities

DerivativeBiological ActivityReference
5β-Pregnane-3α,17α,20α-triol-11-oneInhibits 11β-hydroxysteroid dehydrogenase
4-Pregnene-17α,20α-diol-3,11-dioneModulates oocyte maturation in fish

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationSensitivity
LC-MS/MSQuantification in plasma0.1 ng/mL
¹H/¹³C NMRStereochemical resolutionµM range
MicrodialysisReal-time tissue concentration monitoringpM range

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